molecular formula C15H14ClN3O B5739011 2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile

2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile

Cat. No. B5739011
M. Wt: 287.74 g/mol
InChI Key: UERXHBKIIIBYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile, also known as CDMNN, is a chemical compound that belongs to the class of nicotinonitrile derivatives. CDMNN has gained significant attention due to its potential applications in scientific research, particularly in the field of medicinal chemistry. In

Mechanism of Action

The mechanism of action of 2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of glucose, triglycerides, and cholesterol in diabetic rats. It has also been reported to reduce the levels of pro-inflammatory cytokines in lipopolysaccharide-induced acute lung injury in mice.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile in lab experiments is its relatively simple synthesis method. Another advantage is its potential applications in various scientific research fields. However, one of the limitations of using 2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile is its limited availability, which may hinder its widespread use in scientific research.

Future Directions

There are several future directions for the research and development of 2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile. One direction is to further investigate its potential applications in the treatment of cancer, inflammation, and diabetes. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, the development of more efficient and cost-effective synthesis methods for 2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile could increase its availability and facilitate its use in scientific research.

Synthesis Methods

2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile can be synthesized using a multi-step synthetic route. The first step involves the reaction of 5-chloro-2-methoxyaniline with ethyl 2-chloroacetate to form ethyl 2-(5-chloro-2-methoxyphenyl)acetate. The second step involves the reaction of ethyl 2-(5-chloro-2-methoxyphenyl)acetate with methylamine to form 2-(5-chloro-2-methoxyphenylamino)acetic acid methyl ester. The final step involves the reaction of 2-(5-chloro-2-methoxyphenylamino)acetic acid methyl ester with acetic anhydride and ammonium acetate to form 2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile.

Scientific Research Applications

2-[(5-chloro-2-methoxyphenyl)amino]-4,6-dimethylnicotinonitrile has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anticancer, antitumor, and anti-inflammatory activities. It has also been studied for its potential use as an antidiabetic agent.

properties

IUPAC Name

2-(5-chloro-2-methoxyanilino)-4,6-dimethylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c1-9-6-10(2)18-15(12(9)8-17)19-13-7-11(16)4-5-14(13)20-3/h4-7H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERXHBKIIIBYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)NC2=C(C=CC(=C2)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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